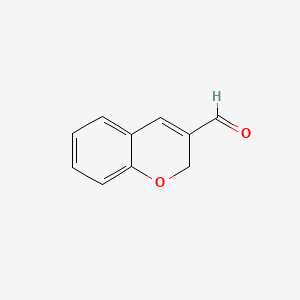

2H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISKINCQRSLFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199543 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51593-69-2 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51593-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051593692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2H-Chromene-3-Carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates the synthetic workflows using logical diagrams.

Introduction

2H-chromenes, also known as 2H-benzopyrans, are an important class of oxygen-containing heterocyclic compounds.[1][2][4] They are found in a variety of natural products and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The aldehyde functionality at the 3-position of the 2H-chromene scaffold makes 2H-chromene-3-carbaldehyde a versatile intermediate for the synthesis of more complex derivatives and pharmacologically active molecules.[3][6]

Synthesis of 2H-Chromene-3-Carbaldehyde

The synthesis of 2H-chromene-3-carbaldehyde and its derivatives can be achieved through several methodologies, primarily involving the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde. The most common approaches include organocatalytic domino reactions and base-catalyzed condensation reactions.

Organocatalytic Domino Oxa-Michael/Aldol Condensation

A highly effective method for the asymmetric synthesis of 2-substituted-2H-chromene-3-carbaldehydes is the organocatalytic enantioselective domino oxa-Michael/aldol condensation.[4] This reaction typically involves the condensation of a salicylaldehyde with an α,β-unsaturated aldehyde in the presence of a chiral organocatalyst, such as diphenylprolinol silyl ether.[4]

Base-Catalyzed Condensation of Salicylaldehyde and Acrolein

A straightforward method for the synthesis of the parent 2H-chromene-3-carbaldehyde involves the reaction of salicylaldehyde with acrolein in the presence of a base catalyst such as potassium carbonate.[7][8] This reaction proceeds through an oxa-Michael addition followed by an intramolecular aldol condensation.[7][8]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde Derivatives

A mixture of the appropriately substituted salicylaldehyde (1 mmol) and cinnamaldehyde (1.2 mmol) is dissolved in dry toluene under a nitrogen atmosphere.[9] An organocatalyst, such as 1,1,3,3-tetramethylguanidine (20 mol%), is then added at room temperature.[9] The reaction mixture is stirred at 80 °C for 48 hours, with the progress monitored by Thin Layer Chromatography (TLC).[9] Upon completion, the reaction is quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[9]

Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde

To a solution of 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, acrolein (840 mg, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) are added at room temperature.[5] The reaction mixture is refluxed for 8 hours, and the completion of the reaction is monitored by TLC. After cooling to room temperature, the mixture is poured into iced water (40 ml) and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.[5]

Characterization Data

The structural confirmation of 2H-chromene-3-carbaldehyde and its derivatives is achieved through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [10][11] |

| Molecular Weight | 160.17 g/mol | [10] |

| Appearance | Yellow liquid or brown crystalline powder | [3] |

| Storage Temperature | 2-8 °C under an inert atmosphere | [11] |

Table 1: Physical Properties of 2H-Chromene-3-carbaldehyde

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 9.75 (s, 1H, CHO), 7.35–7.39 (m, 2H), 7.41–7.28 (m, 5H), 7.17–7.18 (d, 1H, J = 3 Hz), 6.49 (s, 1H) for 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde. | [9] |

| ¹³C NMR (CDCl₃) | δ 189.9, 150.0, 139.4, 138.2, 136.1, 133.3, 129.4, 129.1, 127.4, 126.8, 124.0, 122.3, 75.1 for 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde. | [9] |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde) and C=O (lactone) are observed. For 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde, these appear at 1699 cm⁻¹ and 1674 cm⁻¹, respectively. | [12] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound is typically observed. For 2H-chromene-3-carbaldehyde, the exact mass is 160.052429494 Da. | [10] |

Table 2: Spectroscopic Data for 2H-Chromene-3-Carbaldehyde and Derivatives

Conclusion

This guide has outlined the primary synthetic routes and characterization methods for 2H-chromene-3-carbaldehyde. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in pharmacology and materials science. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and exploration of chromene-based scaffolds.

References

- 1. orientjchem.org [orientjchem.org]

- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2H-1-Benzopyran-3-carboxaldehyde | C10H8O2 | CID 40066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2H-Chromene-3-carbaldehyde [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2H-Chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-chromene-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzopyran class of compounds. The chromene scaffold is a prevalent motif in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2H-chromene-3-carbaldehyde, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.

Physicochemical Properties

The physicochemical properties of 2H-chromene-3-carbaldehyde are fundamental to its handling, formulation, and biological interactions. A summary of its key properties is presented below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| Physical State | Yellow liquid or brown crystalline powder | --INVALID-LINK-- |

| Melting Point | Not definitively reported for the pure, unsubstituted compound. A substituted derivative, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, has a melting point of 101–103 °C.[1] | |

| Boiling Point | Data not available | |

| Solubility | Data for specific solvents is not readily available. Generally, chromene derivatives are soluble in organic solvents like ethyl acetate, DMSO, and dioxane.[2][3] | |

| pKa | Data not available | |

| Purity | Commercially available with ≥97% purity (HPLC) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere. | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 2H-chromene-3-carbaldehyde and its derivatives is most commonly achieved through a domino oxa-Michael/aldol condensation reaction.

General Synthesis of 2H-Chromene-3-carbaldehydes

A widely employed method for the synthesis of 2H-chromene-3-carbaldehydes involves the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base.[2]

Experimental Protocol:

-

To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent such as dioxane, add an α,β-unsaturated aldehyde (e.g., acrolein, 1.2 equivalents).[2]

-

Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).[2]

-

The reaction mixture is then heated under reflux for a specified period, typically ranging from 2 to 48 hours, and the progress is monitored by thin-layer chromatography (TLC).[2][3]

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate.[3]

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2H-chromene-3-carbaldehyde derivative.[3]

Synthesis workflow for 2H-chromene-3-carbaldehyde.

Spectroscopic Characterization

The structural elucidation of 2H-chromene-3-carbaldehyde and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the chromene ring system. For a substituted analog, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.75 ppm.[3] The protons of the chromene ring and any substituents will resonate in the aromatic and aliphatic regions, respectively.[3]

¹³C NMR: The carbon NMR spectrum is also crucial for structural confirmation. For 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, the aldehydic carbon resonates at δ 189.9 ppm.[3] The carbons of the chromene core and substituents appear at their characteristic chemical shifts.[3]

General NMR Protocol:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of 2H-chromene-3-carbaldehyde will exhibit characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the aldehyde is expected in the region of 1670-1700 cm⁻¹. Other significant bands will include C-H stretching and bending vibrations, as well as C=C and C-O stretching frequencies of the chromene ring.

General IR Protocol:

-

Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2H-chromene-3-carbaldehyde, the molecular ion peak [M]⁺ would be expected at m/z 160.17. Fragmentation patterns can provide further structural information.

General Mass Spectrometry Protocol:

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Biological Activity and Signaling Pathways

While specific signaling pathways for 2H-chromene-3-carbaldehyde are not extensively documented, the broader class of chromene derivatives has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Some chromene derivatives have been investigated for their ability to interact with various cellular targets.

For instance, certain 2-substituted-2H-chromene derivatives have been screened for their bioactivity in developing zebrafish embryos, with some compounds found to modulate specific signaling pathways, such as the p-SAPK/JNK pathway, which is downstream of TGF-β.[3] This suggests that 2H-chromene-3-carbaldehyde and its analogs could potentially interact with components of key cellular signaling cascades.

Further research is required to elucidate the specific molecular targets and mechanisms of action of 2H-chromene-3-carbaldehyde. A potential workflow for investigating its biological activity is outlined below.

Workflow for investigating the biological activity of 2H-chromene-3-carbaldehyde.

Conclusion

2H-chromene-3-carbaldehyde is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key physicochemical properties and provided detailed protocols for its synthesis and characterization. While the specific biological mechanisms of action for the parent compound remain to be fully elucidated, the broad bioactivities of the chromene class suggest that 2H-chromene-3-carbaldehyde and its derivatives are promising scaffolds for the development of novel therapeutic agents. Further research into its biological targets and signaling pathway interactions is warranted to fully explore its potential.

References

- 1. 2H-1-Benzopyran-3-carboxaldehyde | C10H8O2 | CID 40066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 2H-chromene-3-carbaldehyde. These predictions are derived from the analysis of substituted chromene derivatives and general knowledge of the electronic effects influencing proton and carbon environments. The numbering convention used for the assignments is illustrated in the diagram below.

Table 1: Predicted ¹H NMR Spectral Data for 2H-chromene-3-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.9 - 5.1 | s | - |

| H-4 | ~7.5 - 7.7 | s | - |

| H-5 | ~7.2 - 7.4 | m | - |

| H-6 | ~6.9 - 7.1 | m | - |

| H-7 | ~7.1 - 7.3 | m | - |

| H-8 | ~6.8 - 7.0 | m | - |

| CHO | ~9.5 - 9.8 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 2H-chromene-3-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~65 - 70 |

| C-3 | ~125 - 130 |

| C-4 | ~140 - 145 |

| C-4a | ~120 - 125 |

| C-5 | ~128 - 132 |

| C-6 | ~118 - 122 |

| C-7 | ~125 - 130 |

| C-8 | ~115 - 120 |

| C-8a | ~150 - 155 |

| CHO | ~190 - 195 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of chromene derivatives, based on standard laboratory practices.

1. Sample Preparation

-

Sample Purity: Ensure the sample of 2H-chromene-3-carbaldehyde is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

-

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualizations

To aid in the understanding of the molecular structure and the processes involved in its spectral analysis, the following diagrams are provided.

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2H-Chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 2H-chromene-3-carbaldehyde, a versatile heterocyclic compound crucial in the synthesis of various bioactive molecules and pharmaceuticals.[1] The focus is on two primary spectroscopic techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document outlines detailed experimental protocols, data interpretation, and visual workflows to aid researchers in the structural elucidation of this important synthetic intermediate.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, creating a unique spectral fingerprint.[3]

Experimental Protocol: FT-IR Sample Analysis

This protocol describes a generalized procedure for obtaining an FT-IR spectrum of a solid or liquid organic compound, such as 2H-chromene-3-carbaldehyde, using a modern FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[4]

-

Instrument Preparation:

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[3]

-

Ensure the ATR crystal is clean and free of any residue.

-

Initiate the "Background Scan" or "Collect Background" function in the software. This typically involves multiple scans (e.g., 32 or 64) that are averaged to improve the signal-to-noise ratio.

-

-

Sample Application:

-

For Solids: Place a small amount of the 2H-chromene-3-carbaldehyde powder or crystals directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

For Liquids: Place a single drop of the 2H-chromene-3-carbaldehyde liquid onto the center of the ATR crystal.[3]

-

Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Do not overtighten.[3]

-

-

Sample Spectrum Acquisition:

-

Enter the sample identification details into the software.

-

Initiate the "Sample Scan" or "Collect Sample" function. The instrument will irradiate the sample with the IR beam and record the transmitted energy.[5]

-

The software performs a Fourier transform on the resulting interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]

-

-

Data Processing and Cleaning:

-

Once the scan is complete, raise the pressure clamp and carefully remove the sample.

-

Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

-

Process the spectrum within the software as needed (e.g., baseline correction, peak picking).

-

FT-IR Workflow Diagram

Caption: General workflow for FT-IR analysis using an ATR accessory.

Data Presentation: Characteristic FT-IR Peaks for 2H-Chromene-3-carbaldehyde

The structure of 2H-chromene-3-carbaldehyde contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The analysis below is based on established correlation tables for organic compounds.[6][7]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| 3100 - 3000 | C-H Stretch | Aromatic (=C-H) | Medium to Weak | Confirms the presence of the aromatic benzene ring.[8] |

| 2850 - 2800 & 2750 - 2700 | C-H Stretch | Aldehyde (-CHO) | Medium to Weak | Often appears as a pair of weak bands (Fermi resonance), a key indicator for an aldehyde.[9] |

| 1700 - 1680 | C=O Stretch | Conjugated Aldehyde | Strong | The carbonyl stretch is shifted to a lower frequency due to conjugation with the C=C double bond and the aromatic ring.[9] |

| 1650 - 1620 | C=C Stretch | Alkene | Medium | Corresponds to the double bond within the pyran ring. |

| 1600, 1580, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium to Strong | A series of sharp bands characteristic of the benzene ring.[8] |

| 1250 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether | Strong | Asymmetric stretch of the ether linkage within the chromene structure.[6] |

| 850 - 750 | C-H Bend | Aromatic (out-of-plane) | Strong | The pattern of these bands can sometimes help determine the substitution pattern on the benzene ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides crucial information about the molecular weight of a compound and can reveal its structure through the analysis of fragmentation patterns.[11][12]

Experimental Protocol: Mass Spectrometry Sample Analysis

This protocol outlines a general procedure for analyzing a pure organic compound like 2H-chromene-3-carbaldehyde using a mass spectrometer with electrospray ionization (ESI) or electron impact (EI) ionization.

-

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve the sample in a high-purity volatile solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to a final concentration typically in the range of 10-100 µg/mL.[13]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a syringe filter to prevent clogging the instrument.[13]

-

Transfer the final solution to a clean, appropriate autosampler vial.[13]

-

-

Instrument Setup and Calibration:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration solution.

-

Set the ionization source parameters (e.g., for ESI: capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature; for EI: electron energy).

-

Set the mass analyzer parameters, including the desired mass range to be scanned (e.g., m/z 50-500).

-

-

Sample Introduction and Ionization:

-

The prepared sample is introduced into the ion source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

-

In the ion source, the sample molecules are converted into gas-phase ions. In ESI, this occurs by creating a fine spray of charged droplets. In EI, a high-energy electron beam bombards the vaporized sample, knocking off an electron to form a radical cation (M•+).[11]

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Acquisition and Interpretation:

-

The instrument's software records the detector signal to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The data is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Mass Spectrometry Workflow Diagram

Caption: A generalized workflow for mass spectrometry analysis.

Data Presentation: Predicted Mass Spectrum Fragmentation of 2H-Chromene-3-carbaldehyde

For 2H-chromene-3-carbaldehyde (Molecular Formula: C₁₀H₈O₂, Molecular Weight: 160.17 g/mol )[1], the mass spectrum will show a molecular ion peak and several fragment ions resulting from the breakdown of the parent molecule. The fragmentation is predictable based on the stability of the resulting ions and neutral losses.

| m/z Value (Predicted) | Proposed Ion Structure / Neutral Loss | Fragment Name / Description |

| 160 | [C₁₀H₈O₂]•+ | Molecular Ion (M•+) |

| 159 | [M - H]⁺ | Loss of a hydrogen radical from the aldehyde group. This is a very common fragmentation for aldehydes.[14][15] |

| 131 | [M - CHO]⁺ | Loss of the formyl radical (•CHO), another characteristic fragmentation pathway for aldehydes.[14][15] |

| 132 | [M - CO]•+ | Loss of a neutral carbon monoxide molecule, common after initial fragmentation. |

| 103 | [C₇H₇O]⁺ | Fragment resulting from the cleavage of the pyran ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene ring fragment. |

Logical Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways expected for 2H-chromene-3-carbaldehyde upon ionization in a mass spectrometer.

Caption: Predicted fragmentation pathway of 2H-chromene-3-carbaldehyde.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust analytical framework for the comprehensive characterization of 2H-chromene-3-carbaldehyde. FT-IR confirms the presence of key functional groups, including the conjugated aldehyde and the core chromene structure, while mass spectrometry establishes the compound's molecular weight and offers structural insights through predictable fragmentation patterns. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring accurate and reliable structural elucidation of this and related heterocyclic compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mse.washington.edu [mse.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scialert.net [scialert.net]

- 9. youtube.com [youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

A Quantum Chemical Investigation of 2H-Chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2H-chromene-3-carbaldehyde. Chromene scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the fundamental quantum mechanical characteristics of this core structure is paramount for the rational design of novel therapeutic agents. This document details the computational methodology, presents key quantitative data in a structured format, and offers insights into the molecule's reactivity and spectral signatures.

Introduction

2H-chromene-3-carbaldehyde is a heterocyclic organic compound featuring a benzopyran core with a carbaldehyde substituent. This molecular framework is a key building block in the synthesis of a wide array of biologically active molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to predict and analyze molecular properties with high accuracy, complementing and guiding experimental research. This guide outlines a standard computational protocol for the theoretical investigation of 2H-chromene-3-carbaldehyde, providing a foundational dataset for further studies.

Computational Methodology

The following section details the proposed computational protocol for the quantum chemical analysis of 2H-chromene-3-carbaldehyde. This methodology is based on widely accepted practices for organic molecules and related chromene derivatives, ensuring the reliability of the generated data.

Geometry Optimization

The initial molecular structure of 2H-chromene-3-carbaldehyde was built and subjected to geometry optimization using the Gaussian suite of programs. The calculations were performed using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Frequency Analysis

To obtain the theoretical vibrational spectrum and to characterize the stationary points on the potential energy surface, harmonic vibrational frequency calculations were performed on the optimized geometry at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule, aiding in the interpretation of experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as their energy gap (ΔE = ELUMO - EHOMO), were calculated from the optimized structure. These parameters provide insights into the molecule's ionization potential, electron affinity, and chemical stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. This analysis provides a deeper understanding of the bonding and stability of the 2H-chromene-3-carbaldehyde structure.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on 2H-chromene-3-carbaldehyde.

Table 1: Optimized Geometrical Parameters (Selected Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-O1 | 1.375 | C1-O1-C2 | 117.5 |

| O1-C2 | 1.421 | O1-C1-C6 | 121.3 |

| C2-C3 | 1.509 | O1-C1-C10 | 118.7 |

| C3-C4 | 1.348 | C1-C10-C5 | 119.8 |

| C4-C10 | 1.452 | C2-C3-C4 | 122.1 |

| C10-C1 | 1.401 | C3-C4-C10 | 121.5 |

| C4-C11 | 1.472 | C4-C11-O2 | 123.8 |

| C11-O2 | 1.215 | C4-C11-H11 | 115.7 |

| C11-H11 | 1.109 | O2-C11-H11 | 120.5 |

| C5-C10 | 1.408 | C5-C10-C1 | 120.3 |

| C5-C6 | 1.389 | C6-C5-C10 | 120.1 |

| C6-C1 | 1.392 | C1-C6-C5 | 119.9 |

| C6-C7 | 1.395 | C7-C6-C1 | 120.0 |

| C7-C8 | 1.391 | C8-C7-C6 | 120.1 |

| C8-C9 | 1.394 | C9-C8-C7 | 120.0 |

| C9-C5 | 1.390 | C5-C9-C8 | 120.0 |

Atom numbering is based on the standard IUPAC nomenclature for the chromene ring system.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3075-3020 | Aromatic C-H stretching |

| 2850, 2750 | Aldehydic C-H stretching |

| 1695 | C=O stretching (aldehyde) |

| 1610, 1580, 1490 | Aromatic C=C stretching |

| 1240 | C-O-C asymmetric stretching |

| 1030 | C-O-C symmetric stretching |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Energy Gap (ΔE) | 4.27 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed on 2H-chromene-3-carbaldehyde.

Conclusion

This technical guide has outlined a robust computational framework for the quantum chemical analysis of 2H-chromene-3-carbaldehyde. The presented data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals provide valuable insights into its inherent molecular properties. This information serves as a critical resource for researchers in the fields of medicinal chemistry and materials science, facilitating the design and development of novel chromene-based compounds with tailored properties. The detailed methodology and structured data presentation are intended to support and accelerate further theoretical and experimental investigations into this important class of heterocyclic compounds.

Solubility and Stability of 2H-Chromene-3-carbaldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2H-chromene-3-carbaldehyde in a range of common organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar analogues, primarily salicylaldehyde and 2-methoxybenzaldehyde, to provide reasoned estimations. Detailed experimental protocols for determining solubility and stability are presented, alongside a discussion of the expected behavior of 2H-chromene-3-carbaldehyde based on fundamental chemical principles. This document aims to be a valuable resource for researchers working with this and related heterocyclic aldehydes in pharmaceutical and chemical development.

Introduction

2H-chromene-3-carbaldehyde is a heterocyclic aromatic aldehyde with a chemical structure that suggests moderate polarity. The presence of the chromene ring system and the aldehyde group influences its interactions with various solvents, impacting its solubility. Furthermore, the aldehyde functional group is known to be susceptible to degradation, making the stability of this compound a critical parameter in its handling, storage, and application, particularly in the context of drug development where purity and shelf-life are paramount. This guide provides an in-depth analysis of these properties.

Estimated Solubility of 2H-Chromene-3-carbaldehyde

Table 1: Estimated Qualitative and Quantitative Solubility of 2H-Chromene-3-carbaldehyde and its Analogues in Common Organic Solvents.

| Solvent | Predicted Solubility of 2H-Chromene-3-carbaldehyde | Salicylaldehyde Solubility[1][2][3][4][5][6][7] | 2-Methoxybenzaldehyde Solubility[8][9][10][11] |

| Polar Protic Solvents | |||

| Ethanol | Miscible | Miscible | Soluble (392.34 g/L) |

| Methanol | Miscible | Soluble | Soluble (471.65 g/L) |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble (1518.53 g/L) |

| Dimethylformamide (DMF) | Soluble | Soluble | Soluble (842.2 g/L) |

| Acetone | Very Soluble | Very Soluble | Soluble (848.97 g/L) |

| Acetonitrile | Soluble | Soluble | Soluble (902.02 g/L) |

| Non-Polar/Weakly Polar Solvents | |||

| Ethyl Acetate | Soluble | Soluble | Soluble (679.61 g/L) |

| Dichloromethane | Soluble | Soluble | Soluble (1749.67 g/L) |

| Chloroform | Soluble | Slightly Soluble | Soluble (1371.02 g/L) |

| Benzene | Soluble | Soluble | Soluble (221.83 g/L) |

| Diethyl Ether | Soluble | Soluble | Soluble |

Disclaimer: The solubility data for 2H-chromene-3-carbaldehyde is an estimation based on the principle of "like dissolves like" and the known solubility of its structural analogues. Experimental verification is strongly recommended.

Based on its structure, 2H-chromene-3-carbaldehyde is expected to be readily soluble in most common organic solvents, particularly polar aprotic solvents like DMSO, DMF, and acetone, as well as alcohols such as ethanol and methanol. Its solubility in less polar solvents like ethyl acetate and dichloromethane is also predicted to be significant.

Stability of 2H-Chromene-3-carbaldehyde

The stability of 2H-chromene-3-carbaldehyde is a critical consideration for its use in research and development. The aldehyde functional group is prone to oxidation, which can be accelerated by factors such as light, heat, and the presence of oxidizing agents.

Expected Stability Profile:

-

Oxidation: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acids. This can occur upon exposure to air (auto-oxidation) and can be catalyzed by light and trace metal impurities.

-

Light Sensitivity: Compounds with chromene scaffolds can be light-sensitive. It is advisable to store 2H-chromene-3-carbaldehyde in amber vials or protected from light.

-

pH Sensitivity: In strongly acidic or basic conditions, aldehydes can undergo various reactions, including polymerization or degradation. The stability of salicylaldehyde is known to be compromised in the presence of strong acids and bases[6][7][12].

-

Thermal Stability: While specific data is unavailable, many organic molecules can degrade at elevated temperatures. Stability testing should include thermal stress conditions.

Table 2: General Stability Considerations for 2H-Chromene-3-carbaldehyde.

| Condition | Expected Stability | Potential Degradation Pathway |

| Air/Oxygen | Moderate to Low | Oxidation to 2H-chromene-3-carboxylic acid |

| Light | Low | Photodegradation (pathways to be determined experimentally) |

| Elevated Temperature | Moderate (to be determined) | Thermal decomposition |

| Strong Acids | Low | Acid-catalyzed degradation/polymerization |

| Strong Bases | Low | Base-catalyzed degradation/polymerization |

| Strong Oxidizing Agents | Low | Rapid oxidation |

| Strong Reducing Agents | Low | Reduction of the aldehyde group |

Experimental Protocols

To obtain precise and reliable data for 2H-chromene-3-carbaldehyde, the following experimental protocols are recommended.

Determination of Equilibrium Solubility

This method involves creating a saturated solution of the compound and then measuring its concentration.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 2H-chromene-3-carbaldehyde is added to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, against a standard calibration curve.

Stability Assessment

Stability studies are crucial to understand the degradation profile of the compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: A stock solution of 2H-chromene-3-carbaldehyde is prepared in the organic solvent of interest at a known concentration.

-

Stress Conditions: The solution is subjected to various stress conditions in controlled environments:

-

Thermal Stress: Vials are stored at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Vials are exposed to light conditions as specified in ICH Q1B guidelines.

-

pH Stress: For relevant solvent systems (e.g., aqueous-organic mixtures), the pH is adjusted to acidic, neutral, and basic conditions.

-

-

Time-Point Analysis: At predetermined time intervals, aliquots are withdrawn and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the remaining 2H-chromene-3-carbaldehyde is calculated at each time point to determine the degradation rate. Degradation products can be identified and characterized using techniques like HPLC-MS.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical properties of 2H-chromene-3-carbaldehyde and their implications in a drug development context.

Conclusion

While direct experimental data on the solubility and stability of 2H-chromene-3-carbaldehyde is sparse, a reasoned assessment based on its chemical structure and data from close analogues suggests it is a readily soluble compound in common organic solvents but may be susceptible to degradation, particularly oxidation. The experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters with high accuracy. Such data is indispensable for the successful application of this compound in synthetic chemistry and drug development, ensuring the quality, efficacy, and safety of the final products.

References

- 1. scent.vn [scent.vn]

- 2. Salicylaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 3. Salicylaldehyde | 90-02-8 [chemicalbook.com]

- 4. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceinfo.com [scienceinfo.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. scent.vn [scent.vn]

- 9. chembk.com [chembk.com]

- 10. 2-Methoxybenzaldehyde (2-methoxybenzaldehyde; o-Anisaldehyde) | Bacterial | 135-02-4 | Invivochem [invivochem.com]

- 11. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

A Historical Perspective on the Discovery of the Chromene Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromene scaffold, a benzopyran ring system, is a ubiquitous and privileged structure in the realm of natural products and medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides a historical perspective on the discovery of this vital scaffold, tracing its origins from the early investigations of natural pigments to its establishment as a cornerstone in modern drug discovery. We will delve into the seminal discoveries, the pioneering scientists who laid the groundwork, and the evolution of synthetic methodologies, presenting key experimental protocols and quantitative data from these foundational studies.

The Dawn of Discovery: Natural Colorants and the Rise of Flavonoids

The story of the chromene scaffold is intrinsically linked to the study of natural dyes and pigments. For centuries, the vibrant colors of the plant world were a source of fascination and utility, but their chemical basis remained a mystery. It was in the late 19th and early 20th centuries that organic chemists began to unravel the structures of these "coloring matters."

A pivotal figure in this era was the English chemist Arthur George Perkin , son of the renowned Sir William Henry Perkin who discovered the first synthetic dye, mauveine.[3] Arthur George Perkin dedicated his career to the study of natural dyes, particularly those of the flavonoid class.[4] Flavonoids, which are responsible for a vast array of colors in flowers and fruits, share a common C6-C3-C6 skeleton, with the chromene ring forming the core of their structure.[5][6] Perkin's meticulous work on the structural elucidation of compounds like quercetin and other flavonols was instrumental in recognizing the recurring benzopyran motif.[7] His contributions, for which he was awarded the Davy Medal in 1924, laid the chemical foundation for understanding a massive family of natural products built upon the chromene scaffold.

The First Syntheses: Kostanecki and the Birth of Chromone Chemistry

While the study of natural products revealed the prevalence of the chromene scaffold, the ability to synthesize it in the laboratory was a crucial next step. The Polish chemist Stanisław Kostanecki is widely credited with pioneering the synthesis of a major class of chromene derivatives: the chromones (4H-1-benzopyran-4-ones). In 1900, Kostanecki, along with J. C. Bloch, first used the term "chromone" to describe this class of compounds.[8]

A landmark achievement was the development of the Kostanecki Acylation (also known as the Kostanecki-Robinson reaction), first reported in 1901.[9] This reaction provided a method to construct the chromone ring from o-hydroxyaryl ketones and aliphatic acid anhydrides.[10] This was a significant breakthrough, enabling chemists to create chromone structures that were not directly available from natural sources and to verify the structures of isolated natural products through total synthesis.

Another important early synthetic route to flavones (2-phenylchromones) is the Allan-Robinson reaction , developed in 1924. This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride.[11] These early synthetic methodologies were fundamental in establishing the field of chromene chemistry.

The Evolution of a "Privileged Scaffold"

Initially recognized as a key component of natural pigments, the perception of the chromene scaffold has evolved dramatically over the past century. As the biological activities of flavonoids and other chromene-containing natural products were investigated, it became apparent that this structural motif was associated with a wide range of pharmacological effects.

The term "privileged scaffold" is now often used to describe the chromene ring system, reflecting its ability to serve as a template for the development of ligands for diverse biological targets.[2] This versatility stems from the rigid, planar structure of the benzopyran ring, which provides a solid foundation for the spatial orientation of various functional groups. The oxygen atom in the pyran ring can also participate in hydrogen bonding, a key interaction in many biological systems.

The timeline below illustrates the key milestones in the discovery and development of the chromene scaffold:

Key Experimental Protocols from the Historical Literature

To provide a tangible sense of these early discoveries, this section details the experimental methodologies as described in the foundational publications. It is important to note that the experimental descriptions from this era were often less detailed than modern standards.

The Kostanecki Acylation (1901)

General Procedure for Kostanecki Acylation:

-

Acylation: An o-hydroxyaryl ketone is heated with an aliphatic acid anhydride and the sodium salt of the corresponding acid.

-

Cyclization: The intermediate product is then subjected to intramolecular aldol condensation to form a hydroxydihydrochromone.

-

Dehydration: Elimination of the hydroxyl group yields the final chromone product.

A workflow for this seminal synthetic route is depicted below:

Structural Elucidation of Flavonoids

The structural elucidation of flavonoids in the early 20th century was a complex process involving degradation studies and derivatization. A general workflow for these early structural studies is outlined below.

Quantitative Data from Early Studies

Obtaining precise quantitative data from early 20th-century publications can be challenging due to differences in reporting standards. However, the following table summarizes representative data that can be gleaned from the historical literature on the synthesis of flavones, a major class of chromene derivatives.

| Reaction/Compound | Starting Materials | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |

| Kostanecki Acylation | o-Hydroxyacetophenone | Acetic anhydride, Sodium acetate, Heat | Not specified in early reports | - | Kostanecki, 1901 |

| Allan-Robinson Reaction | o-Hydroxyacetophenone | Benzoic anhydride, Sodium benzoate, Heat | Good | - | Allan & Robinson, 1924 |

| Flavone Synthesis | 2'-Hydroxychalcone | Selenium dioxide, Amyl alcohol, Reflux | ~50% | 97 | Mahal, Rai, Venkataraman, 1934 |

Note: Early publications often described yields qualitatively (e.g., "good," "satisfactory") rather than providing specific percentages. The data presented here is representative of what is available from that era.

Conclusion

The discovery of the chromene scaffold is a compelling example of the synergy between natural product chemistry and synthetic organic chemistry. From its initial recognition as the core of vibrant plant pigments by pioneers like Arthur George Perkin to the development of foundational synthetic methods by chemists such as Stanisław Kostanecki, the journey of the chromene scaffold has been one of continuous revelation. The early understanding of its structure and synthesis has paved the way for its current status as a "privileged scaffold" in medicinal chemistry, forming the basis for countless research programs aimed at developing new therapeutic agents. This historical perspective not only honors the foundational work of early chemists but also provides a context for the ongoing exploration of the vast chemical and biological potential of chromene and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpc.com [ijrpc.com]

- 3. Purple - Wikipedia [en.wikipedia.org]

- 4. The natural organic colouring matters : Perkin, Arthur George, 1861- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 10. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

The 2H-Chromene Core: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene moiety, a bicyclic heterocyclic system composed of a benzene ring fused to a dihydropyran ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of natural products with significant biological activities has spurred extensive research into the synthesis and therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the biological significance of the 2H-chromene core, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Pharmacological Activities of 2H-Chromene Derivatives

The unique structural features of the 2H-chromene nucleus allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, among others. The following sections summarize the key biological activities of 2H-chromene derivatives, supported by quantitative data.

Anticancer Activity

Numerous 2H-chromene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4]

Table 1: Anticancer Activity of Selected 2H-Chromene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amino-1-(2,4-dichlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4j) | MDA-MB-231 (Breast) | Not specified, but highly cytotoxic | [5] |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4e) | MDA-MB-231 (Breast) | Not specified, but highly cytotoxic | [5] |

| 3-Amino-1-(4-fluorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4f) | MDA-MB-231 (Breast) | Not specified, but highly cytotoxic | [5] |

| Dihydropyrazole-2H-chromene derivative (10a) | HepG2 (Liver) | 0.98 ± 0.11 | [4] |

| (Z)-5-((6-bromo-2-methyl-2H-chromen-3-yl)methylene)imidazolidine-2,4-dione (6o) | Various | Comparable to cisplatin | [6] |

| 4H-benzo[h]chromene derivative (59) | MCF-7, HepG-2, HCT-116 | 0.7 - 3.0 (µg/mL) | [2][3] |

| 4H-benzo[h]chromene derivative (60) | MCF-7, HepG-2, HCT-116 | 0.8 - 1.4 (µg/mL) | [2][3] |

| Benzo[h]chromene derivative (62) | Various | 0.9 (µg/mL) | [2][3] |

| Benzo[h]chromene derivative (63) | Various | 0.8 - 1.1 (µg/mL) | [2][3] |

| Chromene derivative 2 | HT-29 (Colon) | Higher than doxorubicin | [7] |

| Chromene derivative 5 | HepG-2 (Liver) | Higher than doxorubicin | [7] |

| Chromene derivative 6 | MCF-7 (Breast) | Higher than doxorubicin | [7] |

Antimicrobial Activity

The 2H-chromene scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8][9]

Table 2: Antimicrobial Activity of Selected 2H-Chromene Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | S. aureus (MDR) | 4 | [10] |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | S. epidermidis (MDR) | 1 - 4 | [10] |

| Mono-halogenated nitrochromenes | Staphylococcal strains | 8 - 32 | [10] |

| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1 - 8 | [10] |

| Chromene derivative with a chlorine group | S. aureus, B. subtilis | "Best result" | [11] |

| Chromeno[2,3-d]pyrimidine (4e) | B. cereus, P. aeruginosa | "Interesting activities" | [11] |

Antioxidant Activity

Several 2H-chromene derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[12][13]

Table 3: Antioxidant Activity of Selected 2H-Chromene Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 4-hydroxy-chromene-2-one derivative (4c) | DPPH | 4.72 (30 min), 3.54 (60 min) | [12] |

| 4-hydroxy-chromene-2-one derivative (2c) | DPPH | IC50 values reported | [12] |

| 4-hydroxy-chromene-2-one derivative (9c) | DPPH | IC50 values reported | [12] |

| 4-hydroxy-chromene-2-one derivative (3c) | DPPH | IC50 values reported | [12] |

| 4-hydroxy-chromene-2-one derivative (5c) | DPPH | IC50 values reported | [12] |

| 4H-chromene derivative (3e) | DPPH | "Good scavenging activity" | [11] |

| 4H-chromene derivative (3d) | DPPH | "Good scavenging activity" | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2H-chromene derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Inhibition of NF-κB Signaling

Certain 2H-chromene derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders.

Caption: Inhibition of the NF-κB signaling pathway by 2H-chromene derivatives.

P2Y6 Receptor Antagonism

Some 2H-chromene derivatives act as antagonists of the P2Y6 receptor, a G protein-coupled receptor involved in inflammatory responses. By blocking this receptor, these compounds can potentially mitigate inflammation.

Caption: Antagonism of the P2Y6 receptor signaling pathway by 2H-chromene derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2H-chromene derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][16]

-

Compound Treatment: Treat the cells with various concentrations of the 2H-chromene derivatives and a vehicle control. Incubate for a period of 24 to 72 hours.[16]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[16]

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the 2H-chromene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 x 10^8 CFU/mL for E. coli).[19]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

-

MIC Determination: The MIC is determined as the lowest concentration of the 2H-chromene derivative that completely inhibits the visible growth of the microorganism.[17]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[20][21][22]

Protocol:

-

Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Add various concentrations of the 2H-chromene derivative to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[22]

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the formation of microtubules from tubulin dimers.[23][24][25][26]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add the 2H-chromene derivative at various concentrations to the wells of a microplate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The effect of the compound on the rate and extent of polymerization is determined by comparing the curves of treated samples to the control.

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[27][28][29]

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.

-

Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the 2H-chromene derivative.

-

Cell Lysis: After incubation, lyse the cells to release the luciferases.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the 2H-chromene derivative is determined by the reduction in normalized luciferase activity.

P2Y6 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the P2Y6 receptor.[30][31][32][33][34]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y6 receptor.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled P2Y6 receptor ligand (e.g., [³H]UDP) and varying concentrations of the unlabeled 2H-chromene derivative.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the 2H-chromene derivative that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 2H-chromene core structure represents a versatile and valuable scaffold in the field of drug discovery and development. Its derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. The information provided in this technical guide, including the quantitative biological data, detailed experimental protocols, and insights into the modulated signaling pathways, serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this privileged heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of novel 2H-chromene derivatives is warranted to advance the development of new and effective therapeutic agents.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 4. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and evaluation of antitumor activity of 9-methoxy-1H-benzo[f]chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]

- 12. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. benchchem.com [benchchem.com]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. resources.amsbio.com [resources.amsbio.com]

- 28. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Designing a Bioluminescent Reporter Assay: Choosing Your Experimental Reporter [worldwide.promega.com]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 32. giffordbioscience.com [giffordbioscience.com]

- 33. merckmillipore.com [merckmillipore.com]

- 34. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Domino Oxa-Michael/Aldol Condensation for 2H-Chromene-3-Carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized 2H-chromenes is of paramount importance in medicinal chemistry and drug discovery. The domino oxa-Michael/aldol condensation reaction has emerged as a powerful and atom-economical strategy for the one-pot synthesis of 2H-chromene-3-carbaldehydes from readily available salicylaldehydes and α,β-unsaturated aldehydes. This approach, particularly when employing organocatalysis, allows for the construction of the chromene core with high efficiency and, in many cases, with excellent stereocontrol.[3][4]

These application notes provide a comprehensive overview of the domino oxa-Michael/aldol condensation for the synthesis of 2H-chromene-3-carbaldehydes, including detailed reaction mechanisms, experimental protocols, and a summary of reported yields for various substrates.

Reaction Mechanism

The organocatalytic domino oxa-Michael/aldol condensation proceeds through a catalytic cycle initiated by the reaction of a secondary amine organocatalyst (e.g., a prolinol derivative or pyrrolidine) with an α,β-unsaturated aldehyde. This forms a nucleophilic enamine intermediate following a cascade of reactions. The key steps are:

-

Iminium Ion Formation: The organocatalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion, which is more electrophilic than the starting aldehyde.

-

Oxa-Michael Addition: The hydroxyl group of the salicylaldehyde acts as a nucleophile and attacks the β-position of the iminium ion in an oxa-Michael addition. This step forms the chromene ring.

-

Aldol Condensation: The resulting enamine intermediate then participates in an intramolecular aldol reaction, where the enamine attacks the aldehyde group of the salicylaldehyde moiety.

-

Hydrolysis and Dehydration: Subsequent hydrolysis of the iminium ion regenerates the catalyst and yields a β-hydroxy aldehyde intermediate, which readily dehydrates to afford the final 2H-chromene-3-carbaldehyde product.

Caption: Domino Oxa-Michael/Aldol Condensation Mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2H-chromene-3-carbaldehydes.

Protocol 1: General Procedure using Pyrrolidine Catalyst

This protocol is adapted from the synthesis of 2-phenyl-2H-chromene-3-carbaldehydes.[5]

Materials:

-

Substituted salicylaldehyde (1.0 eq)

-

Cinnamaldehyde (or other α,β-unsaturated aldehyde) (1.2 eq)

-

Pyrrolidine (20 mol%)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted salicylaldehyde in DMSO, add pyrrolidine and the α,β-unsaturated aldehyde.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure 2H-chromene-3-carbaldehyde.

Protocol 2: Enantioselective Synthesis using a Diphenylprolinol Silyl Ether Catalyst

This protocol is a general representation for the enantioselective synthesis of 2H-chromene-3-carbaldehydes.[6]

Materials:

-

Substituted salicylaldehyde (1.0 eq)

-

α,β-Unsaturated aldehyde (1.5 eq)

-

(S)-Diphenylprolinol silyl ether (e.g., TMS or TES ether) (10-20 mol%)